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Introduction

The Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-

seq) is a powerful technique for probing chromatin accessibility across the genome. This

method utilizes a hyperactive Tn5 transposase to simultaneously fragment and tag accessible

DNA regions with sequencing adapters. These tagged regions are then purified and

sequenced, providing a genome-wide map of open chromatin.

SNF2-dependent chromatin remodelers are a family of ATP-dependent enzymes that play a

crucial role in regulating gene expression by altering the structure and accessibility of

chromatin. These remodelers can slide, evict, or restructure nucleosomes, thereby exposing or

concealing regulatory elements such as promoters and enhancers. Dysregulation of SNF2-

dependent remodeling is implicated in various diseases, including cancer, making these

enzymes attractive therapeutic targets.

This application note provides a detailed protocol for utilizing ATAC-seq to measure changes in

chromatin accessibility mediated by SNF2-dependent remodelers. This approach can be used

to understand the genomic targets of specific remodelers and to assess the efficacy of small

molecule inhibitors or activators targeting their activity.

Principle of the Assay

The core principle of this application is to compare the chromatin accessibility profiles of cells

under conditions of normal and altered SNF2-dependent remodeler activity. This can be
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achieved by:

Genetic perturbation: Comparing wild-type cells to cells with a knockout, knockdown, or

mutation of a specific SNF2 family member.

Pharmacological inhibition: Treating cells with a small molecule inhibitor of a specific SNF2-

dependent remodeler and comparing them to vehicle-treated control cells.

Changes in the ATAC-seq signal at specific genomic loci between the different conditions will

reveal the regions of the genome where the SNF2-dependent remodeler is acting to open or

close chromatin.

Experimental Workflow
The overall experimental workflow for measuring SNF2-dependent chromatin accessibility with

ATAC-seq is as follows:

Cell Culture and Treatment: Culture cells of interest and treat with a specific inhibitor of a

SNF2-dependent remodeler or use a genetically modified cell line.

Cell Lysis and Transposition: Lyse the cells to isolate nuclei and perform in vitro transposition

using the Tn5 transposase.

DNA Purification and Library Preparation: Purify the transposed DNA fragments and prepare

the sequencing library.

Sequencing: Perform paired-end sequencing of the ATAC-seq library.

Data Analysis: Align the sequencing reads to the reference genome, call peaks, and perform

differential accessibility analysis to identify regions with significant changes in chromatin

accessibility.

Wet Lab Protocol Data Analysis
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Caption: A high-level overview of the ATAC-seq experimental and data analysis workflow.

Protocol: ATAC-seq for SNF2-Dependent Remodeler
Activity
This protocol is adapted from previously established methods.

Materials

Cell line of interest

SNF2-dependent remodeler inhibitor or appropriate genetic model

Dulbecco's Phosphate-Buffered Saline (DPBS)

Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630)

Transposition Reaction Mix (2x TD Buffer, TDE1 Tn5 Transposase)

DNA Purification Kit

PCR Master Mix

Sequencing Primers

Procedure

Cell Preparation and Treatment:

Plate cells and grow to the desired confluency.

Treat cells with the SNF2-dependent remodeler inhibitor or vehicle control for the desired

time.

Harvest 50,000 cells by centrifugation.
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Wash the cells once with ice-cold DPBS.

Cell Lysis:

Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.

Incubate on ice for 3 minutes.

Centrifuge at 500 x g for 5 minutes at 4°C to pellet the nuclei.

Carefully remove the supernatant.

Transposition:

Resuspend the nuclear pellet in 50 µL of the transposition reaction mix.

Incubate at 37°C for 30 minutes.

DNA Purification:

Purify the transposed DNA using a DNA purification kit according to the manufacturer's

instructions.

Elute the DNA in 20 µL of elution buffer.

Library Amplification:

Amplify the transposed DNA fragments using PCR with sequencing primers.

Perform a sufficient number of PCR cycles to generate enough material for sequencing

(typically 5-12 cycles).

Purify the amplified library using a PCR purification kit.

Sequencing and Data Analysis:

Quantify the library and perform paired-end sequencing on a suitable platform.

For data analysis, align reads to the reference genome.
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Call peaks using a program like MACS2.

Perform differential accessibility analysis between treated and control samples using tools

such as DESeq2 or edgeR.

Data Presentation
The quantitative data from the differential accessibility analysis can be summarized in a table.

This table should highlight the genomic regions that show significant changes in accessibility

upon modulation of SNF2-dependent remodeler activity.

Genomic
Region

Log2 Fold
Change
(Inhibitor/C
ontrol)

p-value
Adjusted p-
value

Associated
Gene

Putative
Function

chr1:1,234,56

7-1,235,067
-2.5 1.2e-8 2.5e-7 GENE_A Promoter

chr5:9,876,54

3-9,877,043
3.1 5.6e-10 1.1e-8 GENE_B Enhancer

chr12:3,456,7

89-3,457,289
-1.8 3.4e-6 5.8e-5 GENE_C Insulator

Signaling Pathway Diagram
The following diagram illustrates the general mechanism of SNF2-dependent chromatin

remodeling and how its inhibition can be measured by ATAC-seq.
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Caption: Mechanism of SNF2-dependent remodeling and its measurement by ATAC-seq.

Conclusion

ATAC-seq is a robust and sensitive method for profiling chromatin accessibility changes driven

by SNF2-dependent remodelers. The protocol and data analysis workflow described here

provide a framework for researchers to investigate the genomic functions of these important

enzymes and to evaluate the pharmacological effects of their modulators. This approach has

broad applications in basic research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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